1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole is a synthetic organic compound that features a sulfonyl group attached to an imidazole ring
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzenesulfonyl chloride and 4-methylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Materials Science: It is used in the synthesis of functional materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole can be compared with similar compounds, such as:
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylpiperidine: This compound has a piperidine ring instead of an imidazole ring, which affects its chemical reactivity and biological activity.
1-(4-Fluoro-2-methoxyphenyl)sulfonyl-4-methylazepane: The azepane ring provides different steric and electronic properties compared to the imidazole ring.
The uniqueness of this compound lies in its combination of a sulfonyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-6-14(7-13-8)18(15,16)11-4-3-9(12)5-10(11)17-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKCKLUMQQLRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.